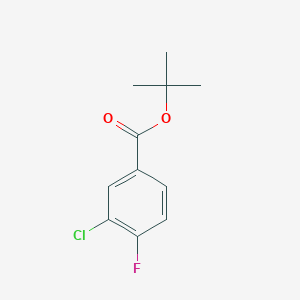
tert-Butyl 3-chloro-4-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-chloro-4-fluorobenzoate is an organic compound with the molecular formula C11H12ClFO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by chlorine and fluorine atoms, and the carboxyl group is esterified with a tert-butyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-Butyl 3-chloro-4-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 3-chloro-4-fluorobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 3-chloro-4-fluorobenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-chloro-4-fluorobenzoic acid and tert-butyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a Lewis acid catalyst like aluminum chloride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Products include tert-butyl 3-amino-4-fluorobenzoate, tert-butyl 3-thio-4-fluorobenzoate, etc.
Electrophilic Aromatic Substitution: Products include tert-butyl 3-chloro-4-fluoro-5-bromobenzoate, tert-butyl 3-chloro-4-fluoro-5-nitrobenzoate, etc.
Hydrolysis: Major products are 3-chloro-4-fluorobenzoic acid and tert-butyl alcohol.
Applications De Recherche Scientifique
tert-Butyl 3-chloro-4-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving ester hydrolysis.
Medicine: Potential use in the development of new drugs due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-chloro-4-fluorobenzoate involves its interaction with molecular targets through various pathways:
Nucleophilic Substitution: The chlorine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring.
Electrophilic Aromatic Substitution: The benzene ring undergoes activation by electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Hydrolysis: The ester bond is cleaved by water molecules, facilitated by acidic or basic catalysts.
Comparaison Avec Des Composés Similaires
tert-Butyl 3-chloro-4-fluorobenzoate can be compared with other similar compounds such as:
tert-Butyl 2-chloro-4-fluorobenzoate: Similar structure but with the chlorine atom in a different position, leading to different reactivity and applications.
tert-Butyl 4-chloro-2-fluorobenzoate: Another positional isomer with distinct chemical properties.
tert-Butyl 3-chloro-5-fluorobenzoate:
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical behavior.
Propriétés
Numéro CAS |
570407-88-4 |
|---|---|
Formule moléculaire |
C11H12ClFO2 |
Poids moléculaire |
230.66 g/mol |
Nom IUPAC |
tert-butyl 3-chloro-4-fluorobenzoate |
InChI |
InChI=1S/C11H12ClFO2/c1-11(2,3)15-10(14)7-4-5-9(13)8(12)6-7/h4-6H,1-3H3 |
Clé InChI |
MYSIETNNQOKXFS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R,4S,5S,6R)-2-[4-(2-hydroxyethyl)-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13451105.png)


![4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}benzene-1-sulfonamide](/img/structure/B13451112.png)
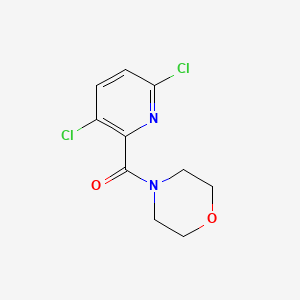
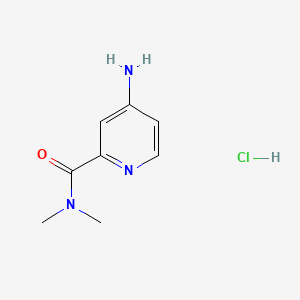
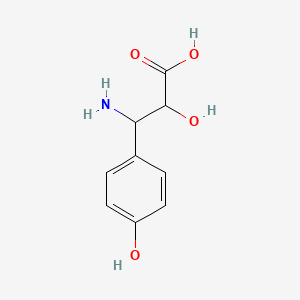

![2-Amino-2-{6,6-difluorobicyclo[3.1.0]hexan-3-yl}acetic acid hydrochloride](/img/structure/B13451139.png)

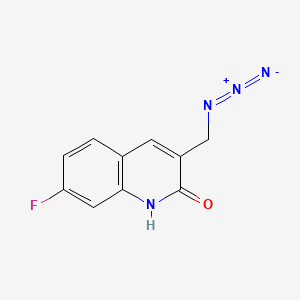
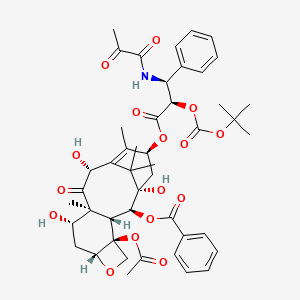

![6-[[6-[[6-[(6-Aminohexyl)amino]-1,6-dioxohexyl]amino]hexyl]amino]-6-oxo-hexanoic Acid](/img/structure/B13451170.png)
